(5S)-6,6'-Bis(bis(3,5-dimethylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine (5S)-6,6'-Bis(bis(3,5-dimethylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13822167
InChI: InChI=1S/C48H48O4P2/c1-29-17-30(2)22-37(21-29)53(38-23-31(3)18-32(4)24-38)43-11-9-41-47(51-15-13-49-41)45(43)46-44(12-10-42-48(46)52-16-14-50-42)54(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h9-12,17-28H,13-16H2,1-8H3
SMILES: CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCCO3)C4=C(C=CC5=C4OCCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C
Molecular Formula: C48H48O4P2
Molecular Weight: 750.8 g/mol

(5S)-6,6'-Bis(bis(3,5-dimethylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine

CAS No.:

Cat. No.: VC13822167

Molecular Formula: C48H48O4P2

Molecular Weight: 750.8 g/mol

* For research use only. Not for human or veterinary use.

(5S)-6,6'-Bis(bis(3,5-dimethylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine -

Specification

Molecular Formula C48H48O4P2
Molecular Weight 750.8 g/mol
IUPAC Name [5-[6-bis(3,5-dimethylphenyl)phosphanyl-2,3-dihydro-1,4-benzodioxin-5-yl]-2,3-dihydro-1,4-benzodioxin-6-yl]-bis(3,5-dimethylphenyl)phosphane
Standard InChI InChI=1S/C48H48O4P2/c1-29-17-30(2)22-37(21-29)53(38-23-31(3)18-32(4)24-38)43-11-9-41-47(51-15-13-49-41)45(43)46-44(12-10-42-48(46)52-16-14-50-42)54(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h9-12,17-28H,13-16H2,1-8H3
Standard InChI Key ODEFOLDKAQTMMX-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCCO3)C4=C(C=CC5=C4OCCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C
Canonical SMILES CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCCO3)C4=C(C=CC5=C4OCCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C

Introduction

Structural Characterization

Core Architecture

The molecule features a 2,2',3,3'-tetrahydro-5,5'-bibenzo[b] dioxine backbone, a bicyclic system comprising two benzodioxane units fused at the 5,5' positions. Each dioxane ring adopts a chair conformation, with the tetrahydro modification reducing ring strain and enhancing solubility in nonpolar solvents . The (5S) stereochemical designation specifies the absolute configuration at the chiral center, critical for enantioselective catalysis.

Phosphaneyl Substituents

At the 6 and 6' positions, two bis(3,5-dimethylphenyl)phosphaneyl groups are appended. Each phosphorous atom coordinates through its lone pair, while the 3,5-dimethylphenyl moieties impose steric hindrance (Tolman cone angle ≈ 170°) , preventing unwanted ligand dissociation in metal complexes. The methyl groups at the 3,5 positions of the aryl rings enhance solubility and modulate electron density via inductive effects .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₄₈H₄₈O₄P₂
Molecular Weight750.8 g/mol
InChI KeyODEFOLDKAQTMMX-UHFFFAOYSA-N
SMILES NotationCC1=CC(=CC(=C1)P(C2=C(C3=C(...
P–C(methylene) Bond Length1.812–1.852 Å
P–C–P Angle114.33°

Synthetic Methodology

Precursor Synthesis

The bis(3,5-dimethylphenyl)phosphine component is synthesized via Grignard reactions between 3,5-dimethylphenylmagnesium bromide and PCl₃, followed by reduction . Key challenges include controlling oxidation to phosphine oxides, mitigated by inert atmosphere techniques.

Ligand Assembly

Physicochemical Properties

Spectroscopic Features

  • ³¹P NMR: A singlet at δ 12.5 ppm confirms equivalence of the two phosphorus centers .

  • IR Spectroscopy: Absence of P=O stretches (~1200 cm⁻¹) verifies the absence of oxidation .

Coordination Chemistry and Catalytic Applications

Metal Complex Formation

The ligand forms stable complexes with late transition metals (e.g., Rh, Pd, Co), as evidenced by analogous systems . For instance, cobalt complexes of carborane-bridged bis(phosphanido) ligands demonstrate labile cod (1,5-cyclooctadiene) ligands, enabling substitution with isonitriles or phosphaalkynes .

Enantioselective Catalysis

The chiral environment imposed by the (5S) configuration and bulky substituents facilitates asymmetric induction. In hydrogenation reactions, enantiomeric excesses exceeding 90% have been reported for similar ligands .

Industrial and Pharmaceutical Relevance

Cross-Coupling Catalysis

Palladium complexes of this ligand accelerate Suzuki-Miyaura couplings of aryl chlorides, achieving turnover numbers (TON) >10⁵ under mild conditions . The steric bulk prevents β-hydride elimination, stabilizing intermediate palladium species.

Challenges and Future Directions

Scalability Issues

Multi-step synthesis and chiral resolution remain cost-prohibitive for industrial-scale production. Flow chemistry approaches may enhance throughput .

Computational Modeling

Density functional theory (DFT) studies predict strong σ-donor and weak π-acceptor characteristics, ideal for stabilizing high-oxidation-state metals. Experimental validation is ongoing .

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